

Technical Support Center: Omadacycline Susceptibility Testing for Slow-Growing Mycobacteria

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Compound of Interest

Compound Name: *Omadacycline hydrochloride*

Cat. No.: B560419

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering falsely high Omadacycline Minimum Inhibitory Concentrations (MICs) in slow-growing non-tuberculous mycobacteria (NTM).

Frequently Asked Questions (FAQs)

Q1: Why am I observing unexpectedly high Omadacycline MICs for slow-growing mycobacteria like *Mycobacterium avium* complex (MAC) and *Mycobacterium kansasii*?

A1: Falsely high Omadacycline MICs for slow-growing mycobacteria are primarily due to the drug's limited stability in culture medium over the extended incubation periods (7 days or more) required for these organisms to grow. Omadacycline can degrade, leading to a sub-inhibitory concentration for a significant portion of the incubation time, which in turn allows the mycobacteria to grow, resulting in an artificially high apparent MIC.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: What is the "trailing effect" and how does it relate to Omadacycline MIC testing in mycobacteria?

A2: The "trailing effect," also known as trailing growth, is the observation of reduced but persistent bacterial growth over a wide range of antibiotic concentrations in a broth microdilution assay. For Omadacycline and slow-growing mycobacteria, this phenomenon is

often linked to drug degradation. As the drug concentration decreases over time, some bacterial growth can occur at concentrations that were initially inhibitory, leading to difficulties in determining a clear endpoint for the MIC.[1][2]

Q3: Which culture medium is recommended for Omadacycline MIC testing against slow-growing mycobacteria?

A3: Both Middlebrook 7H9 broth and Cation-Adjusted Mueller-Hinton Broth (CAMHB) have been used for Omadacycline MIC testing against slow-growing mycobacteria.[4] While CLSI guidelines often recommend CAMHB for NTM susceptibility testing, studies have shown that Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) can yield comparable MICs for *M. kansasii*. [4] It is crucial to be consistent with the chosen medium throughout a study.

Q4: How should I prepare the Omadacycline stock solution and dilutions for my MIC assay?

A4: Omadacycline powder should first be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions to the desired testing concentrations should be made in sterile water or the appropriate culture medium. It is important to ensure the final concentration of DMSO in the assay is minimal (<0.01% v/v) to avoid any inhibitory effects on mycobacterial growth.[5]

Troubleshooting Guide

Issue: Consistently high Omadacycline MICs that do not correlate with expected activity.

Root Cause: Omadacycline degradation during prolonged incubation. The doubling time of many slow-growing mycobacteria can be longer than the half-life of Omadacycline in solution at 37°C.[1][2]

Solutions:

- **Daily Drug Supplementation:** To counteract drug degradation, a daily supplementation of Omadacycline can be performed to maintain a more constant drug concentration throughout the incubation period.

- Use of a Stabilizing Agent (Oxyrase®): The addition of a commercial oxygen-scavenging agent, such as Oxyrase®, to the culture medium can help stabilize Omadacycline and prevent its degradation.[3][5]

Experimental Protocols

Protocol 1: Standard Broth Microdilution MIC Testing for Slow-Growing Mycobacteria

This protocol is based on CLSI guidelines for NTM susceptibility testing.

- Inoculum Preparation:
 - From a pure culture of the slow-growing mycobacterium on solid medium, suspend several colonies in sterile saline or Middlebrook 7H9 broth.
 - Adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to approximately 1.5×10^8 CFU/mL.
 - Dilute the adjusted inoculum 1:100 in the appropriate broth medium (e.g., Middlebrook 7H9 with 10% OADC or CAMHB) to achieve a final concentration of approximately 1.5×10^5 CFU/mL.
- Plate Inoculation:
 - Dispense 100 μ L of the appropriate broth medium into each well of a 96-well microtiter plate.
 - Prepare serial twofold dilutions of Omadacycline directly in the microtiter plate.
 - Add 100 μ L of the prepared mycobacterial inoculum to each well, resulting in a final volume of 200 μ L and a final inoculum density of approximately 7.5×10^4 CFU/mL.
- Incubation:
 - Seal the microtiter plates to prevent evaporation.

- Incubate at 37°C for 7 to 14 days, or until sufficient growth is observed in the growth control well (no antibiotic).
- MIC Determination:
 - The MIC is the lowest concentration of Omadacycline that completely inhibits visible growth of the mycobacteria.

Protocol 2: Modified Broth Microdilution with Daily Omadacycline Supplementation

This protocol is designed to counteract the degradation of Omadacycline during the long incubation period.

- Initial Setup: Follow steps 1 and 2 of the "Standard Broth Microdilution MIC Testing" protocol.
- Daily Supplementation:
 - Prepare a concentrated stock of Omadacycline (e.g., 100x the final desired concentration).
 - Each day (every 24 hours) of the incubation period, add a small volume (e.g., 2 µL of a 100x stock) of the appropriate Omadacycline concentration to each corresponding well to replenish the degraded antibiotic. Add an equivalent volume of sterile water or broth to the growth control well.
- Incubation and MIC Determination: Follow steps 3 and 4 of the "Standard Broth Microdilution MIC Testing" protocol.

Protocol 3: Modified Broth Microdilution with Oxrase® Stabilization

This protocol utilizes a stabilizing agent to prevent Omadacycline degradation.

- Medium Preparation: Prepare the chosen broth medium (e.g., Middlebrook 7H9 with 10% OADC) and supplement it with 0.5% (v/v) Oxrase®.

- Assay Procedure: Follow steps 1 through 4 of the "Standard Broth Microdilution MIC Testing" protocol, using the Oxyrase®-supplemented medium for all steps, including inoculum dilution and drug dilutions.

Data Presentation

Table 1: Omadacycline MICs (mg/L) for *M. avium* with and without Daily Supplementation

Method	MIC (mg/L)
No Supplementation	128
50% Daily Supplementation	64
No Supplementation (80% inhibition)	1
50% Daily Supplementation (80% inhibition)	0.5

Data adapted from studies on Omadacycline stability.[\[1\]](#)

Table 2: Omadacycline MICs (mg/L) for *M. kansasii* with and without Daily Supplementation

Method	MIC (mg/L)
No Supplementation	>128
50% Daily Supplementation	32

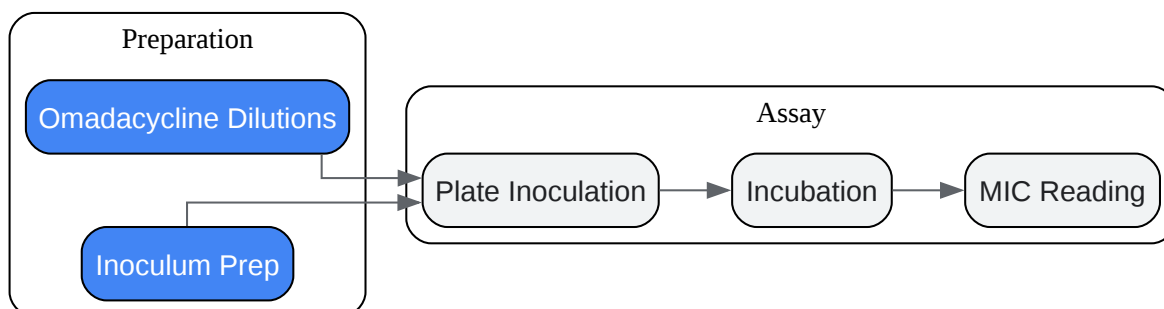
Data adapted from studies on Omadacycline stability.[\[1\]](#)

Table 3: Median Omadacycline MICs (mg/L) with and without Oxyrase® Supplementation

Organism	Omadacycline Alone	Omadacycline + 0.5% Oxyrase®
M. abscessus	2	1
M. avium	8	2
M. intracellulare	256	128
M. chimaera	8	4
M. kansasii	16	8

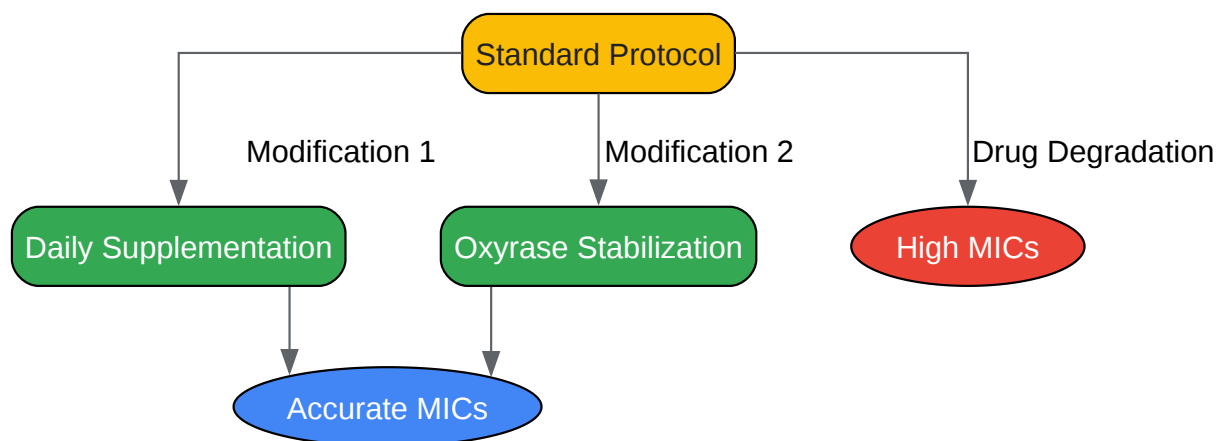
Data adapted from studies using Oxyrase® for Omadacycline stabilization.[3][5]

Visualizations



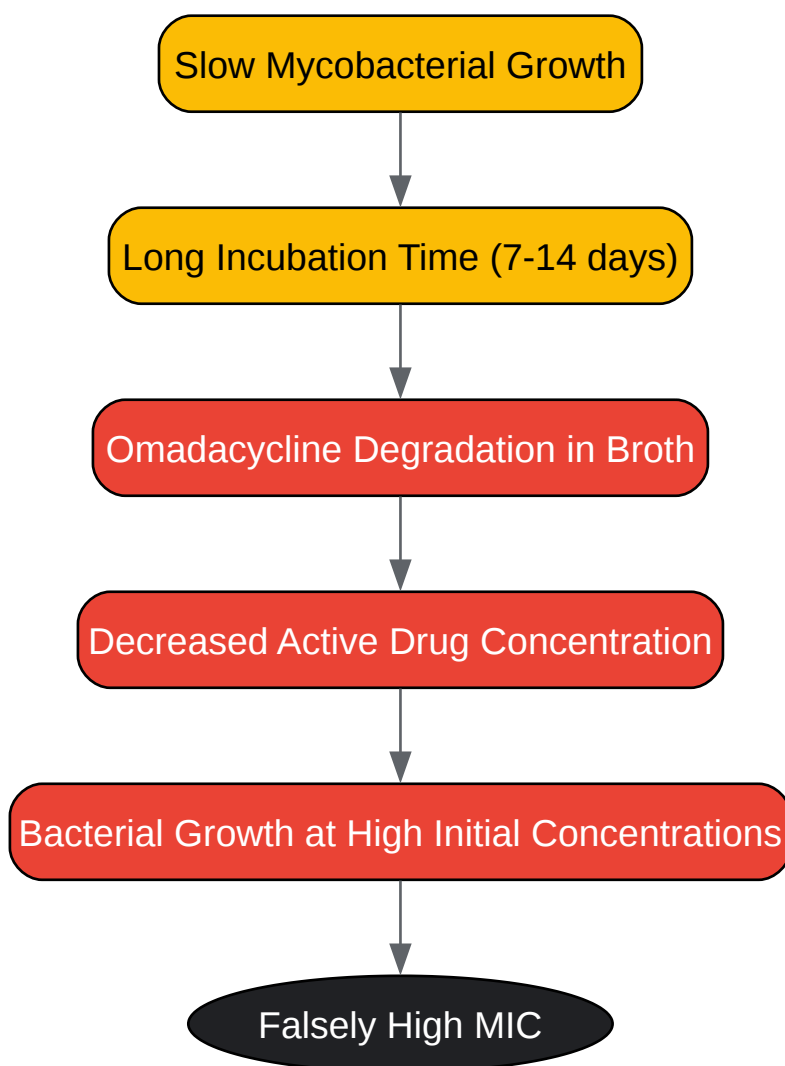
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Caption: Standard Broth Microdilution Workflow.



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Caption: Troubleshooting Falsely High MICs.



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Caption: Logic of Falsely High Omadacycline MICs.

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